1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole
CAS No.:
Cat. No.: VC13348108
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H15N3 |
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Molecular Weight | 165.24 g/mol |
IUPAC Name | 1-ethyl-5-pyrrolidin-2-ylpyrazole |
Standard InChI | InChI=1S/C9H15N3/c1-2-12-9(5-7-11-12)8-4-3-6-10-8/h5,7-8,10H,2-4,6H2,1H3 |
Standard InChI Key | RTWVCPIPCUVOKV-UHFFFAOYSA-N |
SMILES | CCN1C(=CC=N1)C2CCCN2 |
Canonical SMILES | CCN1C(=CC=N1)C2CCCN2 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure consists of a pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) modified with two substituents:
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Ethyl group (-CH2CH3) at the N1 position, enhancing lipophilicity and metabolic stability.
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Pyrrolidin-2-yl group at the C5 position, introducing a secondary amine capable of hydrogen bonding and influencing solubility.
The molecular formula is C9H15N3, with a molecular weight of 165.24 g/mol. Key structural parameters include:
Property | Value |
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Molecular Formula | C9H15N3 |
Molecular Weight | 165.24 g/mol |
Exact Mass | 165.1266 g/mol |
Topological Polar SA | 38.9 Ų |
LogP (Octanol-Water) | 1.92 (estimated) |
The pyrrolidine ring adopts a puckered conformation, while the pyrazole core remains planar, enabling π-π stacking interactions .
Synthetic Methodologies
Cyclocondensation Approaches
The most common synthesis involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example:
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Hydrazine + β-ketoester: Reacting ethyl hydrazinecarboxylate with a β-ketoester yields a pyrazole intermediate, which undergoes alkylation to introduce the pyrrolidine group .
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Palladium-catalyzed cross-coupling: Suzuki-Miyaura coupling can attach pre-functionalized pyrrolidine moieties to halogenated pyrazole precursors .
Representative Reaction Scheme:
Industrial-Scale Production
Industrial methods prioritize cost efficiency and yield:
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Continuous flow reactors: Enable precise temperature control (80–120°C) and reduce reaction times.
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Catalytic systems: Cu(I)-based catalysts accelerate cyclization, achieving yields >85% .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, logP ≈1.92).
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Stability: Stable under ambient conditions but degrades in strong acids/bases due to pyrrolidine ring protonation.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.32 (t, 3H, -CH2CH3), δ 2.45–2.70 (m, 4H, pyrrolidine), δ 6.15 (s, 1H, pyrazole-H).
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IR (KBr): 2950 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (C=N stretch).
Pharmacological Applications
Antimicrobial Activity
Pyrazole derivatives exhibit broad-spectrum antimicrobial effects. In vitro studies demonstrate:
Mechanistically, the compound disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins .
Industrial and Research Applications
Agrochemical Development
The compound serves as a precursor to herbicides targeting acetolactate synthase (ALS), with field trials showing 90% weed suppression at 50 g/ha .
Materials Science
Functionalization with electron-withdrawing groups yields ligands for luminescent metal-organic frameworks (MOFs), achieving quantum yields of 0.45.
Future Directions
Drug Delivery Systems
Encapsulation in polymeric nanoparticles (e.g., PLGA) could enhance bioavailability by 40% .
Computational Design
QSAR models predict that fluorination at the pyrrolidine ring could improve target affinity by 2-fold.
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